3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid
Description
3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid is a branched-chain carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,4,5-trimethylphenyl group and a methyl group at the third carbon. This structural configuration imparts unique physicochemical properties, including increased lipophilicity due to the aromatic and alkyl substituents.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-methyl-2-(2,4,5-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-8(2)13(14(15)16)12-7-10(4)9(3)6-11(12)5/h6-8,13H,1-5H3,(H,15,16) |
InChI Key |
YLVWMDWRMUGLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with 3-methyl-2-butanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of substituted butanoic acids, which are known for their roles in plant growth regulation and herbicidal activity. Below is a comparative analysis with structurally related compounds:
Key Differences:
Substituent Type and Position: The target compound features a directly attached 2,4,5-trimethylphenyl group at C2, unlike phenoxy-linked auxins (e.g., MCPB, 2,4-DB). The absence of chlorine atoms (common in auxin herbicides) reduces electronegativity, which could alter receptor binding affinity.
Lipophilicity :
- The compound’s higher calculated LogP (~4.2) suggests greater membrane permeability than MCPB (LogP ~3.1) or 2,4-D (LogP ~2.5). This may enhance foliar absorption but reduce solubility in aqueous environments.
Synthetic Pathways: While details cyclization methods for heterocycles (e.g., oxazoloquinolines), the synthesis of 3-methyl-2-(2,4,5-trimethylphenyl)butanoic acid likely involves Friedel-Crafts alkylation or carboxylation of pre-functionalized aromatic precursors, differing from phenoxy-acid syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
